molecular formula C14H10Cl2O B12901688 Dibenzofuran, 2,8-bis(chloromethyl)- CAS No. 40011-35-6

Dibenzofuran, 2,8-bis(chloromethyl)-

Katalognummer: B12901688
CAS-Nummer: 40011-35-6
Molekulargewicht: 265.1 g/mol
InChI-Schlüssel: QOHVOQHBBYXLMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Bis(chloromethyl)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring The compound 2,8-Bis(chloromethyl)dibenzo[b,d]furan is notable for its two chloromethyl groups attached at the 2 and 8 positions of the dibenzofuran structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(chloromethyl)dibenzo[b,d]furan typically involves the chloromethylation of dibenzofuran. One common method is the reaction of dibenzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the dibenzofuran to form the desired product.

Industrial Production Methods: Industrial production of 2,8-Bis(chloromethyl)dibenzo[b,d]furan follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2,8-Bis(chloromethyl)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various substituted dibenzofuran derivatives.

    Oxidation Reactions: Dibenzofuran-2,8-dicarboxylic acid or dibenzofuran-2,8-dialdehyde.

    Reduction Reactions: 2,8-Dimethyldibenzo[b,d]furan.

Wissenschaftliche Forschungsanwendungen

2,8-Bis(chloromethyl)dibenzo[b,d]furan has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel polymers and materials with specific electronic properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: Utilized in the study of enzyme interactions and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 2,8-Bis(chloromethyl)dibenzo[b,d]furan involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Dibenzo[b,d]furan: The parent compound without chloromethyl groups.

    2,8-Dimethyldibenzo[b,d]furan: A reduced form with methyl groups instead of chloromethyl groups.

    2,8-Dihydroxydibenzo[b,d]furan: A hydroxylated derivative.

Comparison: 2,8-Bis(chloromethyl)dibenzo[b,d]furan is unique due to the presence of reactive chloromethyl groups, which provide a site for further functionalization This makes it more versatile in organic synthesis compared to its non-chlorinated counterparts

Eigenschaften

CAS-Nummer

40011-35-6

Molekularformel

C14H10Cl2O

Molekulargewicht

265.1 g/mol

IUPAC-Name

2,8-bis(chloromethyl)dibenzofuran

InChI

InChI=1S/C14H10Cl2O/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6H,7-8H2

InChI-Schlüssel

QOHVOQHBBYXLMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CCl)C3=C(O2)C=CC(=C3)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.